N(6)-carboxymethyllysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

CML as a Marker for Advanced Glycation End Products (AGEs)

- AGEs are a collection of modified sugars that form on proteins and fats when exposed to sugars or fats at high temperatures over time.Source: Wikipedia:

- CML is the most common AGE measured in food and biological samples. Source: National Institutes of Health: )

- Researchers use CML levels to estimate the overall amount of AGEs in a sample. This helps them study the role of AGEs in various biological processes.

CML and Age-Related Studies

- Studies suggest a correlation between CML levels and aging. Source: Wikipedia:

- Researchers are investigating whether CML accumulation contributes to age-related health issues.

CML as a Potential Therapeutic Target

- The specific functions of CML within the body are still being explored.

- Some studies have shown promise in using antibodies that target CML as a potential therapeutic approach for certain diseases. Source: Wikipedia:

Ongoing Research

- Research on CML is ongoing, and scientists are continuing to learn more about its role in health and disease.

- Future studies may shed light on the potential of targeting CML for therapeutic purposes.

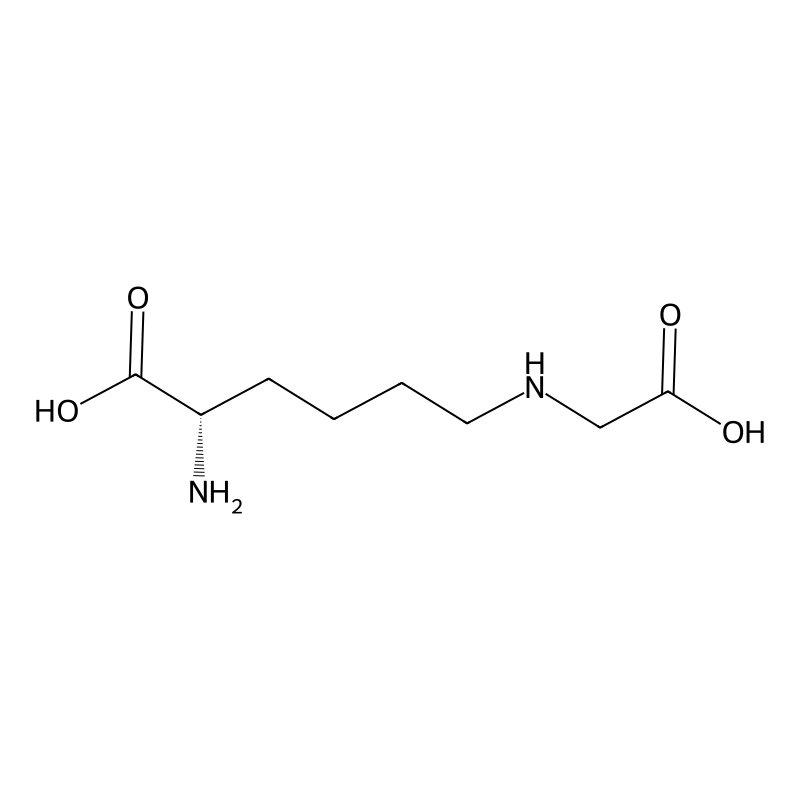

N(6)-carboxymethyllysine is a significant compound classified as an advanced glycation endproduct (AGE). This compound is formed through the reaction of lysine, an amino acid, with reducing sugars under physiological conditions. Its structure consists of a carboxymethyl group attached to the nitrogen atom of the lysine side chain, specifically at the N(6) position. N(6)-carboxymethyllysine is widely recognized as a marker for AGEs, particularly in food analysis and biological research. It has been implicated in various health-related issues, including diabetes and aging, as it can accumulate in tissues and affect cellular functions .

CML can accumulate in tissues over time due to its formation during normal metabolic processes and dietary intake of AGEs. The accumulation of AGEs, including CML, is associated with various negative health effects.

CML can modify protein structure and function, potentially leading to:

- Increased stiffness and decreased elasticity of tissues

- Impaired cellular function

- Chronic inflammatory processes

N(6)-carboxymethyllysine exhibits several biological activities that have garnered attention in medical research:

- Pro-inflammatory Effects: This compound has been shown to promote inflammation by activating pathways associated with oxidative stress and inflammatory cytokines.

- Impact on Cellular Functions: N(6)-carboxymethyllysine can interfere with normal cellular processes, including cell signaling and apoptosis, which may contribute to age-related diseases.

- Potential Therapeutic Target: Research indicates that humanized monoclonal antibodies targeting N(6)-carboxymethyllysine may have therapeutic potential in treating conditions such as pancreatic cancer .

N(6)-carboxymethyllysine has several important applications:

- Biomarker for Disease: It serves as a biomarker for assessing glycation levels in patients with diabetes and other metabolic disorders.

- Food Industry: In food science, it is used to evaluate the extent of glycation in processed foods, which can affect nutritional quality and safety.

- Research Tool: It is utilized in research studies investigating the role of AGEs in aging, chronic diseases, and inflammation .

Studies have shown that N(6)-carboxymethyllysine interacts with various biological molecules:

- Proteins: It can modify proteins through glycation, affecting their structure and function.

- Receptors: Research indicates that this compound may bind to specific receptors involved in inflammatory responses, influencing cellular signaling pathways.

- Gut Microbiota: Emerging evidence suggests that gut microbiota may influence the levels of N(6)-carboxymethyllysine in circulation, linking dietary patterns to systemic health outcomes .

N(6)-carboxymethyllysine shares structural similarities with other advanced glycation endproducts. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Characteristics |

|---|---|---|

| N(ε)-fructosyllysine | Similar glycation site | Formed from fructose; implicated in diabetes complications |

| Carboxyethyllysine | Similar backbone | Derived from ethylglyoxal; linked to oxidative stress |

| Pentosidine | Different backbone | More complex structure; associated with chronic kidney disease |

N(6)-carboxymethyllysine is unique due to its specific formation from lysine and reducing sugars, making it a critical marker for studying AGEs in both food science and clinical settings .

Molecular Composition and Formula (C8H16N2O4)

N(6)-carboxymethyllysine possesses the molecular formula C8H16N2O4, representing a lysine derivative with specific structural modifications [1] [2]. The compound contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 204.22 grams per mole [1] [5]. This molecular composition reflects the addition of a carboxymethyl group (-CH2COOH) to the epsilon amino group of lysine, creating a non-proteinogenic L-alpha-amino acid [1] [2].

The chemical structure incorporates two carboxylic acid functional groups, contributing to its acidic properties and water solubility characteristics [1] [5]. The presence of both amino and carboxyl groups classifies this compound as a zwitterionic molecule under physiological conditions [7]. The molecular formula indicates the compound's classification as an advanced glycation end product, formed through non-enzymatic reactions between reducing sugars and amino groups [6] [10].

Structural Characteristics and Stereochemistry

N(6)-carboxymethyllysine exhibits specific stereochemical characteristics centered around its chiral carbon at the C-2 position [1] [3]. The compound adopts the S configuration at this stereocenter, consistent with its L-amino acid designation [1] [5]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-amino-6-(carboxymethylamino)hexanoic acid, reflecting its stereochemical arrangement [1] [2].

The structural framework consists of a six-carbon aliphatic chain with amino groups at positions 2 and 6, and carboxylic acid groups at positions 1 and attached to the carboxymethyl substituent [1] [5]. The epsilon nitrogen at position 6 forms a secondary amine linkage with the carboxymethyl group, distinguishing it from the primary amino acid lysine [1] [2]. The compound possesses one defined stereocenter with no undefined stereocenters, providing structural clarity for its three-dimensional configuration [1] [3].

The molecular geometry allows for hydrogen bonding interactions through its four hydrogen bond donor sites and six hydrogen bond acceptor sites [1]. The presence of eight rotatable bonds contributes to conformational flexibility, enabling various spatial arrangements while maintaining the core stereochemical integrity [1].

Physical Properties

N(6)-carboxymethyllysine presents as an off-white solid at room temperature with a melting point ranging from 176 to 180 degrees Celsius, accompanied by decomposition [5] [20]. The compound demonstrates high water solubility due to its zwitterionic nature and multiple polar functional groups [7] [23]. Its topological polar surface area measures 113 square angstroms, indicating significant polarity and hydrophilic character [1].

The compound exhibits a logarithmic partition coefficient (XLogP3) value of -5.2, confirming its highly hydrophilic nature and low lipophilicity [1] [20]. This property contributes to its behavior in biological systems and aqueous environments [7]. The exact mass and monoisotopic mass both equal 204.11100700 daltons, with a heavy atom count of fourteen [1] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 204.22 g/mol | [1] [5] |

| Melting Point | 176-180 °C (decomposition) | [5] |

| Physical State | Off-white solid | [20] [23] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Topological Polar Surface Area | 113 Ų | [1] |

| XLogP3 | -5.2 | [1] |

| Rotatable Bonds | 8 | [1] |

Chemical Reactivity

N(6)-carboxymethyllysine demonstrates specific chemical reactivity patterns influenced by its dual carboxylic acid groups and secondary amine functionality [10] [13]. The compound participates in acid-base equilibria, with its carboxyl groups exhibiting typical weak acid behavior in aqueous solutions [10]. The presence of the carboxymethyl substituent modifies the basicity of the epsilon amino group compared to unmodified lysine [24].

Under oxidative conditions, the compound shows resistance to further modification due to its stable carboxymethyl linkage [10] [13]. The formation mechanism involves oxidative cleavage of Amadori compounds, typically requiring oxygen presence and specific pH conditions [10]. Phosphate buffer concentration influences the rate of formation and subsequent reactions, with higher concentrations promoting oxidative pathways [10].

The compound exhibits reactivity toward specific enzymes and binding proteins, particularly the receptor for advanced glycation end products [24]. This interaction occurs through the negatively charged carboxyl groups binding to positively charged binding sites [24]. The extended geometry of the carboxymethyl group allows for specific molecular recognition patterns distinct from natural amino acids [24].

Stability and Degradation Patterns

N(6)-carboxymethyllysine demonstrates remarkable chemical stability under normal physiological conditions, contributing to its accumulation in biological systems [9] [10]. The compound resists enzymatic degradation by most proteases and peptidases, leading to its persistence in protein structures [9]. However, specific bacterial strains, particularly Cloacibacillus evryensis, can degrade the compound under anaerobic conditions [9].

Thermal stability studies indicate decomposition occurs at elevated temperatures above 176 degrees Celsius [5]. The degradation pathway under bacterial metabolism produces several metabolites, including N-carboxymethylcadaverine, N-carboxymethylaminopentanoic acid, and specific piperideinium ions [9]. These degradation products represent only approximately 1.5 percent of the original compound, suggesting additional uncharacterized metabolic pathways [9].

The compound shows enhanced stability compared to early glycation products such as fructosyllysine, which readily undergo further chemical modifications [10] [24]. This stability contributes to its utility as a biomarker for advanced glycation processes and thermal food processing [9] [12]. Under acidic conditions, the compound maintains structural integrity, though the protonation state of carboxyl groups may influence its binding properties [24].

Structural Comparison with Related Compounds

N(6)-carboxymethyllysine shares structural similarities with other advanced glycation end products while maintaining distinct characteristics [15] [24]. N(epsilon)-carboxyethyllysine represents the closest structural analog, differing only by an additional methyl group in the carboxyalkyl substituent [11] [24]. Both compounds bind to similar receptors, though binding affinities may vary due to the methyl group presence [24].

Compared to early glycation products like fructosyllysine, N(6)-carboxymethyllysine possesses a significantly smaller and more rigid side chain modification [24]. This structural difference explains the distinct binding properties and biological activities between early and advanced glycation products [15] [24]. The carboxymethyl group's extended geometry allows for specific protein-receptor interactions not possible with bulkier early glycation modifications [24].

The compound differs substantially from native lysine through the replacement of the primary epsilon amino group with a secondary amine linked to a carboxymethyl moiety [1] [24]. This modification eliminates the positive charge typically associated with lysine's side chain, instead introducing negative charges through the carboxyl group [24]. When compared to other amino acid derivatives, N(6)-carboxymethyllysine represents a unique class of post-translational modifications resulting from non-enzymatic glycation reactions [6] [15].

| Compound | Structure Difference | Unique Characteristics |

|---|---|---|

| N(epsilon)-carboxyethyllysine | Additional methyl group | Higher molecular weight, different binding affinity [11] [24] |

| Fructosyllysine | Bulky sugar adduct | Early glycation product, less stable [15] [24] |

| Native Lysine | Lacks carboxymethyl group | Primary amine, positive charge [1] [24] |

| Pentosidine | Complex crosslink structure | Fluorescent properties, different formation pathway [15] |

The Maillard Reaction Pathway

The Maillard reaction serves as the primary mechanism for N(6)-carboxymethyllysine formation, involving complex interactions between reducing sugars and amino groups of biomolecules. This multistage process generates advanced glycation end-products through several distinct routes that operate simultaneously under physiological conditions [1] [2].

The classical Maillard pathway begins with the nucleophilic attack of the epsilon-amino group of lysine on the carbonyl carbon of reducing sugars, forming a Schiff base intermediate [3]. This initial step requires no oxygen and proceeds through reversible condensation reactions. The Schiff base subsequently undergoes Amadori rearrangement to form more stable ketoamine derivatives, particularly fructoselysine when glucose serves as the reducing sugar [1].

Mathematical modeling of the glucose-collagen system reveals that the glyoxal route dominates N(6)-carboxymethyllysine formation, particularly at low phosphate and high glucose concentrations [1] [2]. The model suggests that glyoxal formation occurs through multiple pathways, including direct glucose oxidation and Amadori product degradation. Under these conditions, the reaction between glyoxal and lysine residues accounts for the majority of N(6)-carboxymethyllysine production, with Amadori compound degradation contributing less significantly [1].

The Namiki pathway represents an alternative route within the Maillard reaction system, proceeding through pre-Amadori intermediates [4]. This pathway accounts for approximately 40-50% of glyoxal formation, occurring largely independent of glucose autoxidation [4]. The Namiki route involves the oxidative cleavage of early glycation intermediates, including carbinolamine and Schiff base adducts, before complete Amadori rearrangement occurs [5].

Recent investigations demonstrate that different reducing sugars exhibit varying capacities for N(6)-carboxymethyllysine formation through the Maillard pathway [6]. Fructose-lysine systems achieve optimal N(6)-carboxymethyllysine production of 2.11 millimoles per mole lysine at 125.24°C after 24.66 minutes, while galactose-lysine systems produce 1.39 millimoles per mole lysine at 123.24°C after 25.38 minutes [6]. Glucose-lysine systems, despite being extensively studied, demonstrate lower yields of 1.34 millimoles per mole lysine under comparable conditions [6].

The three-step mechanism for N(6)-carboxymethyllysine formation from glyoxal involves carbinol-amine formation, dehydration, and rearrangement into the final carboxymethyl product [7]. Density functional theory calculations reveal that the rate-limiting step occurs during the dehydration stage, with activation barriers significantly influenced by the surrounding chemical environment [7].

Formation via Lipid Peroxidation

Lipid peroxidation represents a crucial alternative pathway for N(6)-carboxymethyllysine formation, particularly significant in oxidative stress conditions and atherosclerotic processes. This mechanism operates independently of traditional carbohydrate sources, utilizing products of polyunsaturated fatty acid oxidation as precursors [8] [9].

Metal-catalyzed oxidation of polyunsaturated fatty acids generates N(6)-carboxymethyllysine through the formation of reactive aldehydes, particularly glyoxal [8]. During copper-catalyzed oxidation experiments, low-density lipoprotein demonstrates increased N(6)-carboxymethyllysine content in direct correlation with conjugated diene formation, confirming the oxidative nature of this pathway [8]. Importantly, this formation occurs independent of pre-existing Amadori compounds on the protein, distinguishing lipid peroxidation from traditional glycation pathways [8].

Controlled experiments using ribonuclease incubated with arachidonate under aerobic conditions demonstrate robust N(6)-carboxymethyllysine formation, yielding approximately 0.7 millimoles per mole lysine after six days [8] [9]. This yield significantly exceeds that observed with glucose under identical conditions (0.03 millimoles per mole lysine), highlighting the efficiency of the lipid peroxidation pathway [8]. Linoleate produces similar results, while oleate generates only trace amounts of N(6)-carboxymethyllysine, indicating the critical importance of polyunsaturation in the fatty acid substrate [8].

The mechanistic basis for lipid peroxidation-derived N(6)-carboxymethyllysine formation involves the generation of glyoxal as a key intermediate [8]. Gas chromatography-mass spectrometry analysis confirms glyoxal presence in arachidonate-protein incubation systems, establishing the direct connection between lipid oxidation and N(6)-carboxymethyllysine production [8]. This pathway becomes particularly relevant in pathological conditions characterized by enhanced lipid peroxidation, including diabetes, atherosclerosis, and aging [8] [10] [11].

Oxidative Stress-Mediated Formation

Oxidative stress conditions significantly accelerate N(6)-carboxymethyllysine formation through multiple interconnected mechanisms involving reactive oxygen species and enhanced substrate oxidation. This pathway assumes particular importance in disease states characterized by elevated oxidative burden [12] [13] [14].

Ribose-mediated N(6)-carboxymethyllysine formation exemplifies oxidative stress-driven mechanisms, proceeding through rapid glyoxal generation via sugar auto-oxidation [12] [15] [16]. Recent investigations demonstrate that glyoxal represents the most abundant product generated from ribose among tested reducing sugars, showing significant correlation with N(6)-carboxymethyllysine formation from ribose-modified proteins [12] [16]. The coefficient of determination for N(6)-carboxymethyllysine formation between ribose-modified protein and glyoxal-modified protein reaches 0.95 (p = 0.0000000869), establishing the direct mechanistic relationship [12] [16].

The oxidative cleavage mechanism involves ribose auto-oxidation and subsequent oxidative cleavage between carbon-2 and carbon-3 positions to generate glyoxal [12] [15]. This process requires molecular oxygen and demonstrates enhancement by iron chloride, while showing inhibition by diethylenetriaminepentaacetic acid, confirming the metal-catalyzed nature of the oxidation [12] [15]. Flavonoid compounds such as isoquercetin inhibit both glyoxal formation from ribose and subsequent N(6)-carboxymethyllysine accumulation, providing potential therapeutic targets for oxidative stress mitigation [12].

Peroxynitrite-mediated pathways represent another significant oxidative stress mechanism for N(6)-carboxymethyllysine formation [17]. Peroxynitrite exposure to glycated human serum albumin generates substantial N(6)-carboxymethyllysine levels through direct oxidative cleavage of Amadori products [17]. Additionally, peroxynitrite treatment of glucose produces reactive alpha-oxoaldehydes, including glucosone and glyoxal, which subsequently react with proteins to form N(6)-carboxymethyllysine [17].

The dose-dependent relationship between peroxynitrite concentration and N(6)-carboxymethyllysine formation demonstrates the quantitative nature of oxidative stress-mediated pathways [17]. Aminoguanidine completely inhibits N(6)-carboxymethyllysine formation from peroxynitrite-treated glucose but shows no effect on formation from glycated albumin, indicating distinct mechanistic routes for different substrate sources [17].

Enzymatic and Non-enzymatic Formation Routes

N(6)-carboxymethyllysine formation occurs through both enzymatic and non-enzymatic pathways, with enzymatic routes providing controlled, reductive mechanisms distinct from oxidative processes. The enzymatic pathway utilizes nicotinamide adenine dinucleotide phosphate-dependent reductases to catalyze N(6)-carboxymethyllysine synthesis from specific precursors [18].

The primary enzymatic route involves N(5)-(carboxyethyl)ornithine synthase, a nicotinamide adenine dinucleotide phosphate-dependent enzyme found in specific strains of Lactococcus lactis subspecies lactis [18]. This enzyme catalyzes reductive condensation between glyoxylate and the epsilon-amino group of lysine, forming N(6)-carboxymethyllysine through enzyme-mediated reduction rather than oxidative processes [18]. The enzymatic mechanism provides high specificity and controlled product formation under physiological conditions without requiring oxidative stress or high temperatures [18].

Non-enzymatic formation represents the predominant pathway under most biological conditions, encompassing all previously described oxidative and non-oxidative mechanisms. These pathways operate through spontaneous chemical reactions driven by substrate concentration, temperature, pH, and oxidative conditions [19] [20]. Non-enzymatic routes demonstrate broader substrate specificity but lower reaction control compared to enzymatic systems [21] [22].

Model experiments demonstrate that non-enzymatic formation from lysine monohydrochloride and glucose proceeds efficiently at 100°C under aqueous conditions [20]. The reaction rate shows strong dependence on pH, with formation increasing dramatically from pH 4.0 (70 milligrams per kilogram lysine) to pH 9.0 (3,170 milligrams per kilogram lysine) [20]. This pH dependence reflects the ionization state of amino groups and their nucleophilic reactivity toward carbonyl compounds [20].

The role of hydrolysis in non-enzymatic formation reveals important mechanistic distinctions between different precursor pathways [20]. Model mixtures without hydrolysis produce only 8-21% of the N(6)-carboxymethyllysine levels observed in hydrolyzed samples, indicating that hydrolytic conditions promote formation through Amadori product degradation [20]. This finding necessitates careful analytical procedures to distinguish between N(6)-carboxymethyllysine formed during food processing versus that generated during analytical sample preparation [20].

Kinetics of CML Formation

The kinetic behavior of N(6)-carboxymethyllysine formation exhibits complex patterns influenced by substrate concentration, temperature, pH, and reaction mechanism. Understanding these kinetic parameters provides essential information for predicting formation rates under various biological and food processing conditions [6] [23] [24].

Temperature-dependent kinetics demonstrate biphasic behavior, with reaction rates initially increasing with temperature until reaching system-specific optima, followed by decreased formation at higher temperatures [6]. Fructose-lysine model systems achieve maximum N(6)-carboxymethyllysine formation at 125.24°C, while galactose-lysine systems optimize at 123.24°C [6]. This temperature dependence reflects the balance between increased molecular motion promoting reaction rates and thermal degradation of products and intermediates at excessive temperatures [6].

Time-course studies reveal that N(6)-carboxymethyllysine formation follows initial rapid phases followed by plateau or decline phases [23] [4]. In bone matrix systems using glyoxal as precursor, initial reaction rates demonstrate highest values within the first 24 hours, with subsequent rate decreases as substrate depletion occurs [23]. The reaction slopes, corresponding to formation rates, show values of 32.1 ± 1.79 for 25-year-old samples decreasing to 6.2 ± 0.47 after 72 hours, indicating progressive substrate limitation [23].

Comparative kinetic analysis between glyoxal and glyoxylic acid reveals significant mechanistic differences in N(6)-carboxymethyllysine formation [23]. Glyoxal demonstrates higher initial reaction rates but shows more rapid decline over time, while glyoxylic acid exhibits sustained formation rates over extended periods [23]. These differences provide opportunities for controlled N(6)-carboxymethyllysine generation in experimental systems [4].

The phosphate concentration significantly influences formation kinetics, particularly for Amadori product oxidation pathways [25]. Experiments using N-alpha-formyl-N-epsilon-fructoselysine demonstrate that N(6)-carboxymethyllysine formation rates depend directly on phosphate buffer concentration [25]. Higher phosphate levels promote oxidative cleavage reactions through enhanced buffering capacity and potential metal chelation effects [25].

Age-related factors affect formation kinetics in biological systems, with donor age significantly influencing both reaction rates and final N(6)-carboxymethyllysine yields [23]. Statistical analysis reveals that formation depends on reaction time (p < 0.000), donor age (p < 0.000), and their interaction effects [23]. Elderly donors (89 years) demonstrate sustained reaction rates of 49.0 ± 1.56 after 72 hours compared to younger donors showing progressive rate decreases [23].

Factors Affecting CML Production in Biological Systems

Multiple environmental and biochemical factors modulate N(6)-carboxymethyllysine production in biological systems, creating complex interdependent relationships that determine final formation levels. These factors operate through various mechanisms including substrate availability, catalytic enhancement, and reaction environment modification [26] [6] [20].

The pH effect on N(6)-carboxymethyllysine formation represents one of the most significant controlling factors, with alkaline conditions dramatically enhancing production rates [6] [20] [27]. Model system studies demonstrate that pH increases from 4.0 to 9.0 result in 45-fold increases in N(6)-carboxymethyllysine formation [20]. This pH dependence reflects the ionization state of amino groups, with higher pH values increasing the proportion of nucleophilic amino groups available for reaction with carbonyl compounds [20]. Additionally, alkaline conditions promote oxidative degradation of Amadori products, accelerating the conversion of fructoselysine to N(6)-carboxymethyllysine [27].

Metal ion catalysis provides crucial enhancement of N(6)-carboxymethyllysine formation through promotion of oxidative reactions [26] [20]. Iron and copper ions demonstrate particularly strong catalytic effects, with their concentrations directly correlating with N(6)-carboxymethyllysine production levels [20]. Model experiments show that iron chloride enhancement occurs through Fenton chemistry, generating hydroxyl radicals that promote both glucose oxidation and Amadori product cleavage [12] [28]. Copper-catalyzed systems demonstrate similar enhancement patterns, particularly in lipid peroxidation pathways where copper promotes fatty acid oxidation and subsequent glyoxal formation [8].

The conversion of lysine to N(6)-carboxymethyllysine increases protein susceptibility to metal-catalyzed oxidation, creating a positive feedback mechanism for continued formation [26]. Proteins containing approximately 10 or more moles N(6)-carboxymethyllysine per mole protein demonstrate increased carbonyl formation and specific oxidation products including glutamic and adipic semialdehydes [26]. This enhanced metal binding capacity results from the carboxyl groups introduced during N(6)-carboxymethyllysine formation, providing additional coordination sites for catalytic metal ions [26].

Oxygen availability represents a critical determinant for most N(6)-carboxymethyllysine formation pathways, with aerobic conditions essential for oxidative mechanisms [12] [25]. Experiments conducted under nitrogen atmosphere demonstrate minimal N(6)-carboxymethyllysine formation compared to aerobic systems [25]. The oxygen requirement varies among different pathways, with lipid peroxidation routes showing absolute dependence on molecular oxygen, while some Maillard reaction pathways proceed under limited oxygen conditions [8] [25].

Substrate-specific factors significantly influence formation rates and yields, with reducing sugar type, protein substrate, and their relative concentrations determining reaction outcomes [6] [29]. Ribose demonstrates superior N(6)-carboxymethyllysine formation compared to other reducing sugars due to its enhanced reactivity and rapid glyoxal generation [12] [16]. Protein substrate differences affect formation through variations in lysine accessibility and local microenvironment effects [29]. Collagen shows particularly high N(6)-carboxymethyllysine formation capacity due to its high lysine content and extended triple-helix structure that exposes amino groups for reaction [1] [5].

Water activity and ionic strength modulate formation through effects on molecular mobility and reaction kinetics [30]. Food processing conditions demonstrate that intermediate water activity levels optimize N(6)-carboxymethyllysine formation by balancing substrate mobility with reaction concentration effects [30]. Salt addition affects formation through ionic strength modifications and potential direct catalytic effects of specific ions [30].

Temperature effects on biological systems create complex relationships between enhanced reaction rates and substrate/product stability [6]. While elevated temperatures increase formation rates up to system-specific optima, excessive temperatures promote product degradation and substrate decomposition [6]. This creates optimal temperature ranges that vary among different substrate combinations and reaction conditions [6].

The temporal dynamics of N(6)-carboxymethyllysine formation in biological systems reflect the interplay between formation and degradation processes [31] [32]. Human metabolism studies demonstrate that dietary N(6)-carboxymethyllysine undergoes gut microbial degradation, with significant inter-individual differences in degradation capacity [31] [33]. The average capacity to degrade fructoselysine exceeds that for N(6)-carboxymethyllysine by 27.7-fold, indicating differential metabolic handling of formation precursors versus final products [33].

Inhibitor compounds provide insights into formation mechanisms while offering potential therapeutic targets for N(6)-carboxymethyllysine reduction [34] [12]. Flavonoid compounds including quercetin and rutin demonstrate concentration-dependent inhibition of N(6)-carboxymethyllysine formation, particularly in microwave heating systems [34]. These inhibitors operate through multiple mechanisms including antioxidant activity, metal chelation, and direct interaction with reactive intermediates [34] [12].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 42 companies (only ~ 9.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website